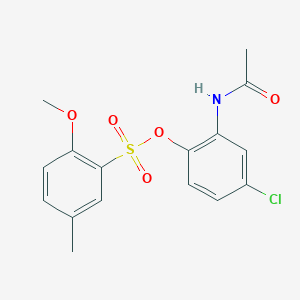
4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide, also known as PFI-3, is a chemical compound that has gained significant attention in scientific research for its potential as a selective inhibitor of the histone lysine methyltransferase SETD7. This enzyme plays a crucial role in the regulation of gene expression and has been implicated in several diseases, including cancer and diabetes. In
Mécanisme D'action
4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide acts as a competitive inhibitor of SETD7, binding to the active site of the enzyme and preventing the methylation of H3K4. This inhibition leads to alterations in gene expression patterns and can have significant downstream effects on cell function and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide can selectively inhibit SETD7 activity in vitro and in vivo, leading to alterations in gene expression patterns and downstream effects on cell function. 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been shown to have potential therapeutic applications for the treatment of cancer and diabetes, as well as other diseases where SETD7 dysregulation is implicated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is its selectivity for SETD7, which allows for targeted inhibition of this enzyme without affecting other histone lysine methyltransferases. This selectivity can be advantageous in the study of specific biological pathways and can help to elucidate the role of SETD7 in disease. However, 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has limitations in terms of its solubility and stability, which can impact its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research related to 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide. One area of focus is the development of more stable and soluble analogs of 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide that can be used in a wider range of experiments. Additionally, further studies are needed to fully understand the downstream effects of SETD7 inhibition and to identify potential therapeutic applications for 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide. Finally, research is needed to explore the role of SETD7 in other disease states and to identify other potential targets for selective inhibition.
Méthodes De Synthèse
4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the synthesis of 4-fluoro-3-methoxybenzenesulfonamide, which is then reacted with furan-2-carboxaldehyde to produce the intermediate compound 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide. This intermediate is then purified and subjected to further reactions to produce the final product, 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide.
Applications De Recherche Scientifique
4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been extensively studied for its potential as a selective inhibitor of SETD7. This enzyme plays a critical role in the regulation of gene expression through the methylation of histone H3 lysine 4 (H3K4). Inhibition of SETD7 has been shown to alter gene expression patterns and has been implicated in several diseases, including cancer and diabetes.
Propriétés
Formule moléculaire |
C12H12FNO4S |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H12FNO4S/c1-17-12-7-10(4-5-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h2-7,14H,8H2,1H3 |
Clé InChI |
DEGRZVAPQCETLZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F |
SMILES canonique |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245160.png)
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate](/img/structure/B245182.png)
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B245183.png)
![Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B245223.png)
![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)

![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B245288.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)
